Unii-4bbs3A53GJ

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

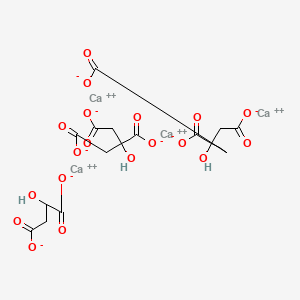

Unii-4bbs3A53GJ, also known as Calcium Citrate Malate (CCM), is a compound primarily targeted towards the body’s calcium regulation system . Calcium is a vital mineral that plays a crucial role in various physiological processes, including bone health, nerve transmission, muscle function, and blood clotting .

Mode of Action

Calcium Citrate Malate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The compound interacts with its targets, primarily the parathyroid cells, by stimulating a G-protein coupled calcium receptor on the surface of these cells .

Biochemical Pathways

The primary biochemical pathway affected by CCM is the calcium homeostasis pathway. By increasing plasma calcium levels, CCM helps maintain the balance of calcium in the body. This has downstream effects on various physiological processes, including bone mineralization, nerve transmission, muscle contraction, and blood clotting .

Result of Action

The molecular and cellular effects of CCM’s action primarily involve an increase in plasma calcium levels. This leads to a reduction in the activity of osteocytes (bone cells), thereby promoting bone health. Additionally, the increased calcium levels can enhance nerve transmission, muscle function, and blood clotting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CCM. For instance, factors such as diet, pH levels in the stomach, and the presence of other nutrients can affect the absorption of calcium. A diet high in calcium-rich foods can enhance the efficacy of CCM. On the other hand, certain conditions like high stomach acidity can decrease calcium absorption, thereby affecting the action of CCM .

Biochemical Analysis

Biochemical Properties

Calcium citrate malate plays a crucial role in biochemical reactions by providing bioavailable calcium. It interacts with several enzymes, proteins, and other biomolecules. For instance, calcium ions from calcium citrate malate can act as cofactors for enzymes such as calmodulin-dependent protein kinases, which are involved in various cellular processes . The citrate and malate components can participate in the citric acid cycle, contributing to cellular energy production .

Cellular Effects

Calcium citrate malate influences various types of cells and cellular processes. It enhances calcium signaling pathways, which are vital for muscle contraction, neurotransmitter release, and gene expression . Additionally, calcium citrate malate can modulate cellular metabolism by affecting the activity of enzymes involved in the citric acid cycle . This compound also plays a role in maintaining cellular homeostasis and supporting bone mineralization .

Molecular Mechanism

At the molecular level, calcium citrate malate exerts its effects through several mechanisms. Calcium ions released from calcium citrate malate can bind to calmodulin, a calcium-binding messenger protein, leading to the activation of calmodulin-dependent enzymes . This binding interaction is crucial for various cellular functions, including muscle contraction and signal transduction . Additionally, calcium citrate malate can influence gene expression by modulating the activity of transcription factors that are sensitive to calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium citrate malate can change over time. The stability and degradation of calcium citrate malate are influenced by factors such as pH and temperature . Long-term studies have shown that calcium citrate malate can maintain its bioavailability and efficacy in supporting bone health and cellular functions . Prolonged exposure to certain conditions may lead to the degradation of the compound, affecting its potency .

Dosage Effects in Animal Models

The effects of calcium citrate malate vary with different dosages in animal models. At optimal doses, calcium citrate malate has been shown to enhance bone density and support overall health . At high doses, it may lead to adverse effects such as hypercalcemia, which can cause kidney stones and impaired renal function . Threshold effects have been observed, indicating that there is a specific dosage range within which calcium citrate malate is most effective and safe .

Metabolic Pathways

Calcium citrate malate is involved in several metabolic pathways. The citrate and malate components are key intermediates in the citric acid cycle, which is essential for cellular respiration and energy production . Calcium ions from calcium citrate malate can also interact with enzymes involved in various metabolic processes, influencing metabolic flux and metabolite levels . This compound plays a role in maintaining metabolic homeostasis and supporting cellular energy metabolism .

Transport and Distribution

Calcium citrate malate is transported and distributed within cells and tissues through specific transporters and binding proteins. Calcium ions are transported via calcium channels and pumps, ensuring their proper distribution and localization . The citrate and malate components can be transported into cells through specific transporters, contributing to their metabolic functions . The distribution of calcium citrate malate within tissues is crucial for its biological activity and efficacy .

Subcellular Localization

The subcellular localization of calcium citrate malate is essential for its activity and function. Calcium ions from calcium citrate malate can localize to various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct calcium ions to specific organelles . The proper localization of calcium citrate malate is crucial for its role in cellular signaling, metabolism, and homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium citrate malate is synthesized by reacting calcium carbonate with citric acid and malic acid in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of calcium citrate malate involves the use of large-scale reactors where calcium carbonate is mixed with citric acid and malic acid. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a crystalline form .

Chemical Reactions Analysis

Types of Reactions

Calcium citrate malate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are rare for calcium citrate malate.

Substitution: It can participate in substitution reactions where calcium ions are replaced by other metal ions.

Common Reagents and Conditions

Common reagents used in reactions involving calcium citrate malate include strong acids and bases, which can alter its structure and properties. The reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving calcium citrate malate depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce calcium chloride, citric acid, and malic acid .

Scientific Research Applications

Calcium citrate malate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Medicine: It is used in the formulation of dietary supplements to prevent and treat calcium deficiencies.

Industry: It is employed in the food industry as a fortifying agent in beverages and other products.

Comparison with Similar Compounds

Similar Compounds

- Calcium carbonate

- Calcium citrate

- Calcium gluconate

Comparison

Calcium citrate malate is unique due to its high solubility and bioavailability compared to other calcium salts like calcium carbonate and calcium gluconate. This makes it more effective as a dietary supplement for increasing calcium levels in the body .

Properties

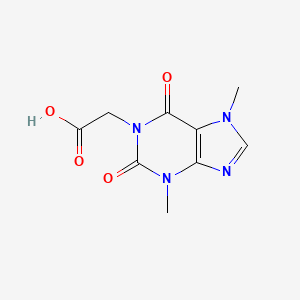

CAS No. |

142606-53-9 |

|---|---|

Molecular Formula |

C10H14Ca2O12 |

Molecular Weight |

406.37 g/mol |

IUPAC Name |

tetracalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.C4H6O5.2Ca/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-2(4(8)9)1-3(6)7;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2,5H,1H2,(H,6,7)(H,8,9);; |

InChI Key |

PWDLDUFTUDQSEG-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca].[Ca] |

Synonyms |

calcium citrate malate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.